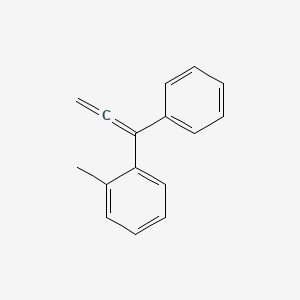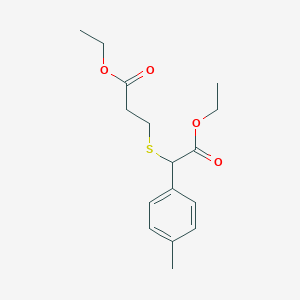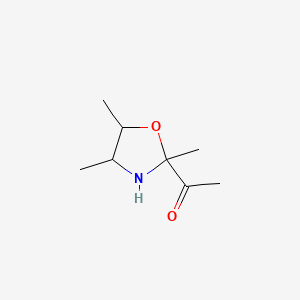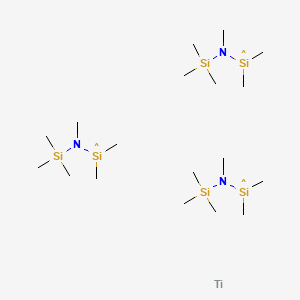
2-Diethylaminoethyl vinyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethylaminoethyl vinyl ether is an organic compound with the molecular formula C8H17NO. It is a vinyl ether derivative that contains a diethylamino group, making it a versatile compound in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Diethylaminoethyl vinyl ether can be synthesized through the reaction of 2-diethylaminoethanol with acetylene in the presence of a base . This reaction typically involves the use of catalysts such as potassium hydroxide or sodium amide to facilitate the formation of the vinyl ether linkage.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, typically involving temperatures ranging from 50°C to 100°C and pressures that ensure the efficient conversion of reactants to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylaminoethyl vinyl ether undergoes various chemical reactions, including:
Polymerization: It can polymerize under the influence of Lewis acids such as boron trifluoride.
Hydrolysis: The compound is prone to hydrolysis, forming acetaldehyde and 2-diethylaminoethanol.
Addition Reactions: It can participate in addition reactions with alcohols and acids to form acetals and other derivatives.
Common Reagents and Conditions
Lewis Acids: Used in polymerization reactions.
Acids and Bases: Employed in hydrolysis and addition reactions.
Catalysts: Such as potassium hydroxide or sodium amide in the synthesis process.
Major Products Formed
Polyvinyl Ethers: Formed through polymerization.
Acetals: Formed through addition reactions with alcohols.
Acetaldehyde: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
2-Diethylaminoethyl vinyl ether has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of custom-tailored polymers with specific properties.
Biomedical Research: Investigated for its potential in drug delivery systems and as a component in stimuli-responsive materials.
Industrial Applications: Utilized in the production of UV-curable coatings and adhesives due to its fast polymerization and low toxicity.
Mecanismo De Acción
The mechanism of action of 2-diethylaminoethyl vinyl ether involves its reactivity towards various nucleophiles and electrophiles. The vinyl ether group is highly reactive, allowing it to participate in polymerization and addition reactions. The diethylamino group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Vinyl Ether: Similar in structure but lacks the diethylamino group, making it less versatile in certain applications.
Vinyl Amides: Offer high reactivity in copolymerization but differ in their functional group, leading to different properties.
Vinyl Esters: Comparable in performance to methacrylates but have different applications due to their ester linkage.
Uniqueness
2-Diethylaminoethyl vinyl ether stands out due to its unique combination of a vinyl ether and a diethylamino group. This combination provides enhanced reactivity, solubility, and versatility in various chemical reactions and industrial applications .
Propiedades
Número CAS |
3205-13-8 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
2-ethenoxy-N,N-diethylethanamine |
InChI |
InChI=1S/C8H17NO/c1-4-9(5-2)7-8-10-6-3/h6H,3-5,7-8H2,1-2H3 |
Clave InChI |
PLWQJHWLGRXAMP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)

![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)



![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)


![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)


